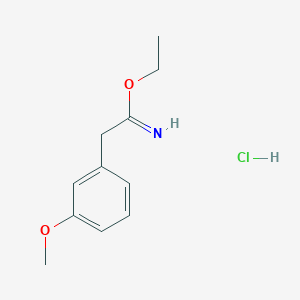

Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-(3-methoxyphenyl)ethanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-3-14-11(12)8-9-5-4-6-10(7-9)13-2;/h4-7,12H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDYBAXKWDQJBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CC1=CC(=CC=C1)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride. While this specific compound is not extensively documented in publicly available literature, this guide synthesizes data from structurally similar analogs, theoretical predictions, and established chemical principles to offer a robust profile for researchers in drug discovery and development. The document covers the compound's chemical identity, estimated physicochemical parameters, a detailed synthetic protocol via the Pinner reaction, a complete analytical characterization workflow, and a discussion of its potential applications as a bioisostere in medicinal chemistry.

Introduction: The Role of Imidates in Drug Discovery

Imidates, and their corresponding hydrochloride salts, represent a unique class of compounds that are increasingly recognized for their utility in medicinal chemistry. Structurally, they are intermediates between esters and amides, offering a distinct electronic and steric profile. This has led to their exploration as bioisosteres for metabolically labile ester or amide functionalities in drug candidates.[1][2] The strategic replacement of an ester or amide with an imidate can modulate a compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved metabolic stability, altered receptor binding affinity, and enhanced bioavailability.[3][4] Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride, the subject of this guide, incorporates the pharmacologically relevant 3-methoxyphenylacetamide moiety, which is found in a number of biologically active compounds.[5][6][7]

Chemical Identity and Estimated Physicochemical Properties

A summary of the known and estimated physicochemical properties of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is presented in Table 1. Due to the limited experimental data for this specific molecule, values for its close structural analogs, Ethyl 2-(3-methoxyphenyl)acetate[8] and 3-Methoxyphenylacetamide[9], are provided for comparative purposes.

| Property | Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (Predicted/Estimated) | Ethyl 2-(3-methoxyphenyl)acetate (Analog)[8] | 3-Methoxyphenylacetamide (Analog)[9] |

| CAS Number | 125532-68-5 | 35553-92-5 | 588-16-9 |

| Molecular Formula | C₁₁H₁₆ClNO₂ | C₁₁H₁₄O₃ | C₉H₁₁NO₂ |

| Molecular Weight | 229.70 g/mol | 194.23 g/mol | 165.19 g/mol |

| Appearance | White to off-white crystalline solid (predicted) | Liquid | Not Available |

| Melting Point | 105-115 °C (estimated) | Not Applicable | 103-103.5 °C |

| Boiling Point | Decomposes (predicted) | 109-110 °C at 1 mmHg | 338.7 °C |

| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. | Not Available | Not Available |

| pKa | 6-8 (estimated for the iminium ion) | Not Applicable | Not Available |

| LogP | 2.67 (calculated) | Not Available | 1.73 (calculated) |

| Topological Polar Surface Area (TPSA) | 42.31 Ų | 35.53 Ų | 38.33 Ų |

| Hydrogen Bond Donors | 1 | 0 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 | 2 |

| Rotatable Bonds | 4 | 5 | 2 |

Synthesis and Mechanism: The Pinner Reaction

The most direct and widely used method for the synthesis of imidate hydrochlorides is the Pinner reaction.[10][11][12] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride.

Proposed Synthetic Protocol

The synthesis of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride would proceed from 2-(3-methoxyphenyl)acetonitrile and anhydrous ethanol.

Diagram of the Pinner Reaction Workflow:

Caption: Workflow for the synthesis of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride via the Pinner Reaction.

Step-by-Step Methodology:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with 2-(3-methoxyphenyl)acetonitrile (1 equivalent) and anhydrous diethyl ether.

-

Reaction: The solution is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the solution for 1-2 hours.

-

Stirring: After the introduction of HCl, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the white crystalline Pinner salt.

-

Isolation: The precipitated solid is collected by filtration under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

-

Purification: The collected solid is washed with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: The purified product is dried under high vacuum to yield Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride as a white crystalline solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to water. Any moisture present will lead to the hydrolysis of the imidate hydrochloride product to the corresponding ester, ethyl 2-(3-methoxyphenyl)acetate.[13][14]

-

Anhydrous HCl: Gaseous HCl is used as the acid catalyst to protonate the nitrile nitrogen, thereby activating the nitrile carbon for nucleophilic attack by the alcohol.

-

Low Temperature: The initial introduction of HCl is performed at low temperatures to control the exothermicity of the reaction and to prevent potential side reactions.

-

Inert Atmosphere for Isolation: Imidate hydrochlorides can be hygroscopic, and exposure to atmospheric moisture during filtration and handling can lead to decomposition.[15]

Analytical Characterization Workflow

A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride.

Diagram of the Analytical Workflow:

Caption: A comprehensive workflow for the analytical characterization of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Predicted chemical shifts for the target compound are provided below, based on established values for similar structural motifs.[16][17][18][19][20]

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

11.5-12.5 (br s, 2H): These broad singlets correspond to the two protons on the positively charged nitrogen atom of the iminium hydrochloride.

-

6.8-7.3 (m, 4H): This multiplet represents the four aromatic protons of the 3-methoxyphenyl group.

-

4.3-4.5 (q, J = 7.1 Hz, 2H): A quartet corresponding to the methylene protons (-OCH₂CH₃) of the ethyl group, split by the adjacent methyl protons.

-

3.8 (s, 3H): A singlet for the methoxy group protons (-OCH₃).

-

3.7 (s, 2H): A singlet for the benzylic methylene protons (-CH₂-Ar).

-

1.3-1.5 (t, J = 7.1 Hz, 3H): A triplet for the methyl protons (-OCH₂CH₃) of the ethyl group, split by the adjacent methylene protons.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

170-175: Imidate carbon (C=N).

-

159-161: Aromatic carbon attached to the methoxy group (C-OCH₃).

-

130-140: Quaternary aromatic carbon.

-

110-130: Aromatic CH carbons.

-

65-70: Methylene carbon of the ethyl group (-OCH₂CH₃).

-

55-57: Methoxy carbon (-OCH₃).

-

35-40: Benzylic methylene carbon (-CH₂-Ar).

-

13-15: Methyl carbon of the ethyl group (-OCH₂CH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.

Expected Characteristic IR Absorptions (cm⁻¹):

-

3100-2800 (broad): N-H stretching of the iminium hydrochloride.

-

3000-2850: C-H stretching of the aromatic and aliphatic groups.

-

1650-1680 (strong): C=N stretching of the imidate functional group.

-

1600, 1480: C=C stretching of the aromatic ring.

-

1250-1200 (strong): Asymmetric C-O-C stretching of the aryl ether.[4][21][22][23]

-

1050-1000 (strong): Symmetric C-O-C stretching of the aryl ether and the C-O stretching of the ethyl ester-like portion.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the molecular ion of the free base.

Expected m/z:

-

[M+H]⁺: 194.11 (corresponding to the free base C₁₁H₁₅NO₂). The hydrochloride salt will dissociate in the ESI source.[24][25]

Purity and Identity Confirmation

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) would be a suitable starting point.

-

Elemental Analysis: To confirm the elemental composition (C, H, N, Cl) of the synthesized compound.

Potential Applications in Drug Development

The primary potential of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride in drug development lies in its role as a bioisosteric replacement for amide or ester functionalities.

Diagram of Bioisosteric Relationships:

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 2-(3-methoxyphenyl)acetate | 35553-92-5 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. Pinner Reaction [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Visualizer loader [nmrdb.org]

- 21. wax-studios.com [wax-studios.com]

- 22. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 23. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 24. reddit.com [reddit.com]

- 25. mdpi.com [mdpi.com]

Structural Elucidation and Chemical Analysis of 3-Methoxyphenyl Acetimidate Derivatives: A Comprehensive Technical Guide

Executive Summary

In modern medicinal chemistry and organic synthesis, 3-methoxyphenyl acetimidate derivatives —most notably ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride—serve as highly reactive, electrophilic linchpins. They are primarily utilized as precursors for the synthesis of complex heterocycles, including amidines, triazoles, and oxadiazoles, which are ubiquitous in drug discovery pipelines.

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical overviews. Here, we will dissect the mechanistic causality behind the synthesis of these derivatives, establish a self-validating analytical workflow for their structural elucidation, and provide a robust framework for interpreting their spectroscopic data[1].

Mechanistic Causality in Synthesis: The Anhydrous Pinner Reaction

The formation of acetimidate hydrochlorides is traditionally achieved via the Pinner Reaction , a process that demands rigorous environmental control. The reaction involves the treatment of 2-(3-methoxyphenyl)acetonitrile with absolute ethanol in the presence of anhydrous hydrogen chloride gas.

The Causality of Experimental Conditions

Understanding why specific conditions are chosen is critical to preventing reaction failure:

-

Strictly Anhydrous Environment: The nitrilium ion intermediate is highly susceptible to nucleophilic attack. If trace water is present, it will outcompete ethanol, acting as a thermodynamic sink that irreversibly hydrolyzes the intermediate into 2-(3-methoxyphenyl)acetamide.

-

Temperature Control (0 °C to 5 °C): The initial protonation of the nitrile is exothermic. Elevated temperatures not only risk the thermal degradation of the hygroscopic imidate salt but also promote the over-addition of ethanol, leading to the formation of an orthoester byproduct.

-

Aprotic Non-Nucleophilic Solvents: Conducting the reaction in anhydrous diethyl ether ensures that the starting materials remain soluble while the highly polar acetimidate hydrochloride product precipitates out. This phase separation drives the reaction forward via Le Chatelier's principle and protects the product from further solvolysis.

Figure 1: Mechanistic pathway of the Pinner synthesis for acetimidate formation.

Structural Analysis & Spectroscopic Characterization

Definitive structural proof of 3-methoxyphenyl acetimidate derivatives requires orthogonal analytical techniques. The imidate functional group (-C(=NH₂⁺)OEt) presents unique electronic environments that dictate its spectroscopic behavior.

NMR Spectroscopy Dynamics

The positive charge localized on the iminium nitrogen heavily deshields the adjacent nuclei. In ¹H NMR, the acetimidate moiety exhibits a distinct lowfield shift[2]. Furthermore, foundational NMR studies have demonstrated that proton exchange kinetics in imidate esters are measurable, and these molecules can exhibit E/Z stereoisomerism around the C=N double bond depending on the solvent and pH[3]. In ¹³C NMR, the iminium carbon (C=N) acts as a diagnostic benchmark, typically resonating near δ 171 ppm[4].

Infrared (IR) and Mass Spectrometry

IR spectroscopy is critical for rapid validation. The disappearance of the nitrile stretch (~2250 cm⁻¹) and the emergence of a strong, sharp C=N stretching band at ~1640–1675 cm⁻¹ confirms the imidate core[1]. Mass spectrometry (ESI+) will readily yield the [M-Cl]⁺ molecular ion, confirming the intact cationic mass.

Quantitative Data Summary

| Analytical Method | Diagnostic Signal / Peak | Assignment | Causality / Structural Significance |

| ¹H NMR (CDCl₃) | δ 8.50 - 11.50 (br s, 2H) | -NH₂⁺ | Highly deshielded due to positive charge; broad due to rapid proton exchange. |

| ¹H NMR (CDCl₃) | δ 4.20 - 4.40 (q, 2H) | -O-CH₂- (Ethyl) | Deshielded by the adjacent electronegative oxygen of the imidate ester. |

| ¹H NMR (CDCl₃) | δ 3.80 (s, 3H) | Ar-OCH₃ | Signature of the 3-methoxy substitution on the aromatic ring. |

| ¹H NMR (CDCl₃) | δ 3.60 - 3.75 (s, 2H) | Ar-CH₂-C=N | Benzylic protons, shifted downfield by the adjacent electron-withdrawing iminium. |

| ¹³C NMR (CDCl₃) | δ ~171.0 | -C=N⁺- | Characteristic highly deshielded iminium carbon[4]. |

| IR Spectroscopy | ~1640 - 1675 cm⁻¹ | ν(C=N) | Strong stretching vibration confirming the imidate core[1]. |

| IR Spectroscopy | ~1200 - 1250 cm⁻¹ | ν(C-O-C) | Asymmetric stretch of the ether and imidate ester linkages. |

| Mass Spec (ESI+) | m/z 194.1 | [M-Cl]⁺ | Confirms the intact cationic mass of the ethyl 2-(3-methoxyphenyl)acetimidate. |

Self-Validating Experimental Protocol

Step 1: Preparation of the Reaction Mixture

-

Action: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 2-(3-methoxyphenyl)acetonitrile (1.0 eq) and absolute ethanol (1.2 eq) in anhydrous diethyl ether.

-

Validation: The solution must remain perfectly clear. Any cloudiness indicates the presence of moisture, requiring immediate solvent replacement.

Step 2: Acidification (The Pinner Reaction)

-

Action: Cool the flask to 0 °C using an ice-brine bath. Vigorously bubble anhydrous HCl gas through the solution until saturation is achieved (typically 1-2 hours depending on scale).

-

Validation: The reaction is complete when a dense, white crystalline precipitate begins to form, indicating the successful generation of the insoluble acetimidate hydrochloride salt.

Step 3: Crystallization and Isolation

-

Action: Seal the flask tightly and store at 4 °C for 24–48 hours to maximize yield. Filter the precipitate rapidly under a stream of dry nitrogen, washing with cold, anhydrous diethyl ether. Dry under high vacuum.

-

Validation: The product must be a free-flowing white powder. If it appears "sticky" or melts at room temperature, it has absorbed atmospheric moisture and is degrading.

Step 4: Spectroscopic Self-Validation

-

Action: Dissolve a 5 mg aliquot in CDCl₃ (stored over molecular sieves) and acquire a ¹H NMR spectrum.

-

Validation: The protocol validates itself through integration. Calculate the ratio of the methoxy protons (singlet, 3H, ~3.8 ppm) against the ethyl ester protons (quartet, 2H, ~4.3 ppm; triplet, 3H, ~1.3 ppm). A perfect 3:2:3 ratio confirms complete conversion and high purity. The presence of a singlet at ~3.5 ppm (amide benzylic CH₂) immediately flags moisture contamination and hydrolysis.

Figure 2: Self-validating experimental and analytical workflow for acetimidate derivatives.

References

-

Nuclear magnetic resonance studies of proton exchange in imidate esters and amides in strong acid , Canadian Journal of Chemistry. [3]

-

A Remarkably Efficient Markovnikov Hydrochlorination of Olefins and Transformation of Nitriles into Imidates , European Journal of Organic Chemistry (Wiley). [4]

-

Oxygen Transfer from an Intramolecularly Coordinated Diaryltellurium Oxide to Acetonitrile. Formation and Combined AIM and ELI-D Analysis of a Novel Diaryltellurium Acetimidate , Journal of the American Chemical Society.[2]

-

Reactions of ethyl (2-(phenylthio)phenyl)acetimidate hydrochloride with ammonia and amines , Collection of Czechoslovak Chemical Communications. [1]

Sources

safety data sheet (SDS) for Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride

[1]

Document Type: Specialized Safety & Handling Protocol Compound Class: Imidate Ester Hydrochloride (Pinner Salt) Intended Use: R&D Intermediate for Amidine and Heterocycle Synthesis[1]

Compound Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

Understanding the structural identity is the first step in accurate risk assessment.[1] This compound is the hydrochloride salt of the ethyl imidate derived from (3-methoxyphenyl)acetonitrile.[1]

| Property | Data |

| Systematic Name | Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride |

| Chemical Formula | C₁₁H₁₅NO₂[1] · HCl |

| Molecular Weight | ~229.70 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in polar organic solvents (MeOH, DMSO); decomposes in water |

| Melting Point | Predicted:[1] 105–115 °C (dec) based on structural analogs |

| CAS Number | Research Chemical (Not widely listed; treat as novel Pinner salt) |

Structural Significance

The imidate moiety (–C(=NH)OEt) is an activated electrophile.[1] The hydrochloride salt stabilizes the imine nitrogen, preventing polymerization but rendering the compound acidic and hygroscopic.[1] The 3-methoxy substituent adds lipophilicity compared to simple acetimidates but does not significantly alter the core reactivity of the imidate function.[1]

Hazard Identification & Toxicology (The "Why")

Core Hazard: Moisture Sensitivity & Acidic Hydrolysis.[1] Unlike standard esters, imidate salts are thermodynamically unstable in the presence of water.[1]

GHS Classification (Derived)

Based on Structure-Activity Relationships (SAR) of analogous Pinner salts (e.g., Ethyl acetimidate HCl):

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation due to acidity upon contact with moisture.[1]

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][4]

Mechanism of Toxicity

The primary toxicity vector is hydrolysis .[1] Upon contact with mucous membranes (eyes, lungs), the salt dissociates and hydrolyzes, releasing hydrochloric acid (HCl) and the corresponding ester or amide.[1] This local generation of acid causes tissue necrosis and inflammation.[1]

Figure 1: Hydrolysis & Decomposition Pathway This diagram illustrates why moisture control is a safety critical parameter.[1]

Caption: Mechanism of decomposition upon contact with moisture, releasing corrosive HCl.[1]

Handling, Storage & Stability Protocols

The Golden Rule: Keep Cold, Keep Dry. Imidate hydrochlorides can degrade into esters (via hydrolysis) or amidines (via self-condensation) if improperly stored.[1]

Storage Architecture[1]

-

Temperature: -20°C (Freezer). Room temperature storage significantly reduces shelf-life.[1]

-

Atmosphere: Inert gas (Argon or Nitrogen).[1]

-

Container: Tightly sealed vial within a secondary desiccated jar.

Experimental Handling Workflow

When weighing or transferring the reagent for synthesis:

-

Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

-

Environment: Ideally handle inside a glovebox or a nitrogen-flushed glove bag.[1]

-

Solvents: Use only anhydrous solvents (Ethanol, Methanol, DCM).[1] Presence of water will quench the reagent immediately.[1]

Emergency Response & First Aid

This section outlines self-validating response loops. If an exposure occurs, the immediate goal is neutralization and dilution.[1]

| Exposure Route | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse with water for 15+ mins.[1][4] Lift eyelids.[1] | Dilutes the HCl generated by hydrolysis; prevents corneal opacity.[1] |

| Skin Contact | Brush off dry particles, then wash with soap/water.[1] | Removing dry solid first prevents creating a concentrated acid patch on the skin.[1] |

| Inhalation | Move to fresh air.[1][2][3][4] If breathing is difficult, give O₂.[1] | Reduces pulmonary irritation from HCl fumes.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Vomiting re-exposes the esophagus to acidic material.[1] |

Figure 2: Emergency Decision Logic Follow this logic flow for immediate incident mitigation.

Caption: Decision matrix for exposure response, prioritizing rapid dilution and removal.

Synthesis & Application Context

For researchers, the utility of this compound lies in its ability to form amidines, which are bioisosteres of carboxylic acids often used in medicinal chemistry (e.g., trypsin inhibitors).[1]

Reaction Protocol (Amidine Synthesis):

-

Dissolution: Dissolve Ethyl 2-(3-methoxyphenyl)acetimidate HCl in anhydrous ethanol.

-

Ammonolysis: Add Ammonia (NH₃) in ethanol or a primary amine.[1]

-

Conditions: Stir at 0°C to RT. Heating may cause decomposition.[1]

-

Workup: Evaporate solvent. The product is the amidine hydrochloride.[1][5]

Expert Tip: If the imidate salt smells like "rotten apples" or "vinegar," it has likely hydrolyzed to the ester and should be recrystallized or discarded.[1]

References

-

Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: Ethyl acetimidate hydrochloride. Retrieved from [1]

-

Pinner, A. (1892).[1] Die Imidoaether und ihre Derivate. Oppenheim, Berlin.[1] (Foundational text on Pinner synthesis chemistry).

-

Sigma-Aldrich. (2023).[1] Product Specification: Ethyl acetimidate hydrochloride. Retrieved from [1][6]

-

PubChem. (n.d.).[1] Compound Summary: Ethyl acetimidate hydrochloride.[1][7][8][3][4][9][10] National Library of Medicine.[1] Retrieved from [1]

Note: As a specific SDS for the 3-methoxyphenyl derivative is not standardized in public databases, the hazard data above is extrapolated from the parent compound (Ethyl acetimidate HCl) and general principles of Pinner salt chemistry.[1]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. opcw.org [opcw.org]

- 7. アセトイミド酸エチル 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability of Acetimidate Hydrochloride Salts in Ambient Conditions

Part 1: Executive Summary & Core Directive

The Stability Paradox: Acetimidate hydrochloride salts (e.g., Methyl Acetimidate HCl, Ethyl Acetimidate HCl) occupy a unique chemical niche. In their solid, desicated state, they are thermodynamically stable salts. However, upon exposure to ambient moisture or dissolution in aqueous buffers—particularly at the alkaline pH required for their primary application (protein amidination)—they become kinetically unstable electrophiles.

This guide moves beyond basic safety data sheets (SDS) to provide a mechanistic understanding of why these compounds degrade, how to quantify that degradation, and what protocols ensure experimental reproducibility.

Key Takeaways

-

Solid State: Indefinitely stable at -20°C if strictly anhydrous. Hygroscopic nature drives rapid hydrolysis in ambient humidity.

-

Aqueous State: Half-life (

) is pH-dependent.[1] At pH 8.5 (optimal for conjugation), -

Degradation Products: Primary hydrolysis yields the corresponding ester and ammonium chloride; secondary hydrolysis yields acetic acid, alcohol, and ammonia.

Part 2: Chemical Nature & Mechanistic Analysis

To control stability, one must understand the underlying electrophilic chemistry. Acetimidates are "Pinner salts"—intermediates formed by the acid-catalyzed addition of alcohols to nitriles.

The Hydrolysis Mechanism

The imidate functionality (

Pathway A: Acidic/Neutral Hydrolysis (Storage Failure)

In the presence of ambient moisture (even in solid state), the salt undergoes hydrolysis to form an ester and ammonium chloride. This is the primary shelf-life failure mode.

Pathway B: Basic Competition (Reaction vs. Hydrolysis)

In bioconjugation (pH 8.0–9.0), the deprotonated free base is generated. Two pathways compete:

-

Aminolysis (Desired): Attack by a primary amine (e.g., Lysine

-amino group) forms a stable amidine . -

Hydrolysis (Undesired): Attack by hydroxide/water forms an ester and ammonia.[2]

Visualization: The Competitive Landscape

The following diagram illustrates the kinetic competition that defines acetimidate usage.

Figure 1: Reaction pathways for acetimidate salts. Green path represents the desired bioconjugation; red path represents the degradation mechanism.

Part 3: Stability Profile & Quantitative Data

Solid State Stability

Acetimidate salts are hygroscopic . The crystal lattice energy is disrupted by water absorption, creating a localized aqueous environment where acid-catalyzed hydrolysis proceeds, releasing distinct odors (ester smell).

| Condition | Estimated Shelf Life | Observation |

| -20°C, Desiccated | > 2 Years | White, free-flowing powder. |

| 4°C, Desiccated | 6–12 Months | White powder, potential clumping. |

| Ambient (25°C), 60% RH | < 1 Week | "Wet" appearance, strong ester odor. |

Aqueous Stability (Half-Life)

Unlike NHS esters, which have half-lives in minutes at physiological pH, imidates are moderately more stable but still transient.

Table 1: Approximate Half-Lives of Methyl Acetimidate in Solution

| pH Condition | Dominant Species | Approx.[3] Half-Life ( | Notes |

| pH 3–5 | Cationic ( | Hours to Days | Stable enough for short-term handling. |

| pH 7.0 | Equilibrium | ~ 1–2 Hours | Transition zone. |

| pH 8.5 | Free Base ( | 20–40 Minutes | Working Window. Must add protein immediately. |

| pH > 10 | Free Base | < 10 Minutes | Rapid alkaline hydrolysis. |

> Expert Insight: The "Working Window" at pH 8.5 is critical. You cannot prepare stock solutions of acetimidates. They must be weighed solid and dissolved immediately before addition to the protein sample.

Part 4: Experimental Protocols

Storage & Handling Workflow

This self-validating protocol ensures the reagent remains active for years.

Figure 2: Best-practice workflow for long-term storage of hygroscopic acetimidate salts.

Quality Control (QC) Check

Before committing valuable protein samples, validate the acetimidate salt quality.

Method: The "Odor & Solubility" Test (Rapid)

-

Smell: Open the vial. A strong, fruity smell (like ethyl acetate) indicates significant hydrolysis to the ester. Pure salt smells faintly pungent (amine-like) but not fruity.

-

Solubility: Dissolve 10 mg in 1 mL water. It should dissolve instantly and clearly. Turbidity or floating particulates often indicate polymerization or degradation products.

Method: 1H-NMR (Definitive)

-

Solvent: D2O (run immediately).

-

Peak Check: Look for the methyl singlet of the acetimidate (~2.3 ppm).

-

Contaminants: Look for the methyl singlet of the ester (degradation product) which will be shifted downfield, and the triplet/quartet of ethanol (if ethyl acetimidate is used and fully hydrolyzed).

Troubleshooting Bioconjugation

If cross-linking or amidination yields are low, the instability of the acetimidate is the usual suspect.

-

Issue: Low conjugation efficiency.

-

Issue: Precipitation in reaction.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive source for imidate reaction kinetics and half-lives).

-

Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook. (Provides specific handling data for Traut's reagent and imidate crosslinkers).

- Pinner, A. (1892). Die Imidoaether und ihre Derivate. Oppenheim. (The foundational chemistry of Pinner salts and their hydrolysis mechanisms).

-

Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. (Seminal paper on the competition between aminolysis and hydrolysis).

-

Sigma-Aldrich. (2023). Product Specification: Methyl acetimidate hydrochloride. (Safety and storage data).

Sources

synthesis precursors for Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride

An In-Depth Technical Guide to the Synthesis Precursors and Methodologies for Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride

Executive Summary

Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is a highly reactive Pinner salt (an imidate hydrochloride) utilized extensively in advanced organic synthesis. It serves as a critical electrophilic intermediate for the preparation of amidines, orthoesters, and nitrogen-containing heterocycles such as imidazoline derivatives (e.g., tolazoline analogs). As a Senior Application Scientist, I have structured this whitepaper to deconstruct the synthetic pathway of this compound, moving from the upstream precursor—3-methoxyphenylacetonitrile—through the rigorous, moisture-sensitive Pinner reaction. This guide emphasizes the mechanistic causality behind each process parameter, ensuring reproducibility and high-yield isolation.

Retrosynthetic Strategy & Pathway

The synthesis of an imidate hydrochloride relies on the classical [1], which requires a nitrile, an alcohol, and a strong anhydrous acid. Retrosynthetically, Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is disconnected at the imino ether carbon, leading back to 3-methoxyphenylacetonitrile and ethanol. The nitrile precursor is further disconnected via a bimolecular nucleophilic substitution (

Figure 1: Overall synthetic pathway from 3-methoxybenzyl chloride to the target imidate salt.

Stage 1: Synthesis of the Primary Precursor (3-Methoxyphenylacetonitrile)

Mechanistic Causality

The formation of [2] is achieved via an

-

Temperature Control: The reaction is heated to 70–85 °C to overcome the activation energy barrier of the biphasic

process. -

Dropwise Addition: The benzyl chloride derivative is added dropwise to an excess of hot aqueous cyanide. This causality is twofold: it controls the exothermic nature of the reaction (preventing thermal runaway) and maintains a high localized concentration of cyanide relative to the electrophile, which suppresses unwanted bis-alkylation or hydrolysis to 3-methoxybenzyl alcohol.

Step-by-Step Protocol: Cyanation

Self-Validating System: This protocol relies on phase separation and boiling point differentials for validation.

-

Preparation: Charge a 500 mL four-necked flask (equipped with a mechanical stirrer, reflux condenser, and addition funnel) with 1.05 equivalents of Sodium Cyanide (NaCN) and distilled water. Heat the aqueous solution to 70 °C [3].

-

Addition: Begin rigorous stirring to maximize the biphasic interfacial area. Add 1.0 equivalent of 3-methoxybenzyl chloride dropwise over a period of 2 hours.

-

Incubation: Once the addition is complete, elevate the temperature to 75–85 °C and maintain for 4 hours.

-

Phase Separation: Cool the mixture to 50 °C. The product will form a distinct organic layer. Separate the organic phase from the aqueous cyanide layer.

-

Purification & Validation: Distill the organic layer under vacuum. 3-methoxyphenylacetonitrile distills at approximately 164–165 °C at 20 mmHg. Validation Check: GC-MS or TLC should confirm the disappearance of the starting material. The isolated product should present as a pale yellow to colorless liquid with a refractive index near

1.532.

Stage 2: Core Synthesis via the Pinner Reaction

Mechanistic Causality

The conversion of the nitrile to Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is a classic acid-catalyzed nucleophilic addition.

-

Strict Anhydrous Requirement: Hydrogen chloride gas protonates the nitrile nitrogen, generating a highly electrophilic nitrilium ion. If even trace amounts of water are present,

will outcompete ethanol as a nucleophile, irreversibly hydrolyzing the intermediate into a primary amide, or hydrolyzing the final imidate salt into ethyl 3-methoxyphenylacetate (an ester). -

Thermal Suppression: The dissolution of HCl in ethanol and the subsequent addition reaction are highly exothermic. If the temperature exceeds 5 °C, the Pinner salt is prone to thermal degradation, collapsing into an amide and ethyl chloride.

Figure 2: Mechanistic pathway of the Pinner reaction highlighting the need for anhydrous conditions.

Step-by-Step Protocol: Imidate Salt Formation

Self-Validating System: The reaction validates itself through the physical state change—transitioning from a clear solution to a dense crystalline suspension.

-

System Purging: In a rigorously flame-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of 3-methoxyphenylacetonitrile in 1.2 equivalents of absolute, anhydrous ethanol. An inert, dry co-solvent (such as anhydrous diethyl ether) may be added to lower the solubility of the final product and encourage precipitation.

-

Thermal Regulation: Submerge the reaction flask in an ice-salt bath. Allow the internal temperature to equilibrate to 0 °C to 5 °C.

-

Gas Saturation: Slowly bubble anhydrous Hydrogen Chloride (HCl) gas through the solution. Validation Check: Saturation is achieved when the solution mass increases by the theoretical weight of HCl, or when steady fuming occurs in the headspace without further gas dissolution.

-

Incubation: Seal the flask tightly to prevent atmospheric moisture ingress. Store the reaction vessel at 4 °C for 24 to 48 hours.

-

Isolation: The target compound, Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride, will precipitate as a white crystalline solid. Isolate the product via vacuum filtration under a blanket of dry nitrogen.

-

Washing & Drying: Wash the crystal cake thoroughly with cold, anhydrous diethyl ether to remove unreacted nitrile and residual HCl. Dry the solid in a vacuum desiccator over

or silica gel. Validation Check: IR spectroscopy should show the disappearance of the sharp

Figure 3: Step-by-step experimental workflow for the anhydrous Pinner reaction.

Quantitative Data & Process Parameters

To facilitate rapid experimental design, the critical process parameters and expected quantitative metrics for both stages of the synthesis are summarized below.

| Parameter | Stage 1: Cyanation (Precursor) | Stage 2: Pinner Reaction (Target) |

| Starting Material | 3-Methoxybenzyl chloride | 3-Methoxyphenylacetonitrile |

| Core Reagents | NaCN (1.05 eq), | Absolute EtOH (1.2 eq), Anhydrous HCl(g) |

| Optimal Temperature | 70–85 °C | 0–5 °C |

| Reaction Time | 6 hours (2h addition + 4h hold) | 24–48 hours |

| Typical Yield | 85–92.5% | 80–90% |

| Critical Control Point | Biphasic mixing / Exotherm control | Strict exclusion of moisture & heat |

| Primary Side Product | 3-Methoxybenzyl alcohol | Ethyl 3-methoxyphenylacetate (Ester) |

| Validation Method | GC-MS / Refractive Index | IR Spectroscopy / Precipitation |

References

-

Nitrile - Wikipedia. Overview of nitrile reactivity, nucleophilic addition, and the Pinner reaction mechanism. Wikimedia Foundation. Available at:[Link]

Ethyl 2-(3-methoxyphenyl)acetimidate Hydrochloride: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is a reactive chemical intermediate belonging to the class of imidate hydrochlorides. While not a therapeutic agent itself, its value lies in its dual-functionality: a highly reactive imidate group poised for chemical transformation and a 3-methoxyphenyl moiety, a structural motif frequently encountered in a wide array of natural products and pharmaceutically active compounds.[1] This guide provides an in-depth review of the synthesis, properties, and core applications of this compound, presenting it as a strategic building block for the synthesis of amidines, various heterocyclic systems, and other key intermediates for drug discovery and development. We will explore the causality behind experimental choices, provide detailed protocols, and illustrate key synthetic transformations.

Foundational Concepts: The Strategic Advantage of the Imidate and the 3-Methoxyphenyl Group

The Chemistry and Reactivity of Imidates

Imidates, or imino ethers, are functional groups characterized by the C(=N)O structure. The hydrochloride salt form enhances the electrophilicity of the imidate carbon, making it an excellent target for nucleophilic attack. This inherent reactivity is the cornerstone of its utility in organic synthesis. The primary transformations of imidates include:

-

Reaction with Amines: This is the most common application, leading to the formation of amidines, a functional group prevalent in bioactive molecules.

-

Cyclization Reactions: Imidates are key precursors for constructing various heterocyclic rings, such as oxazoles, thiazoles, and imidazoles, which form the core of many drug scaffolds.[2][3]

-

Hydrolysis: Under aqueous conditions, imidates can hydrolyze to form the corresponding ester, providing a pathway to carboxylic acids and their derivatives.

The Significance of the 3-Methoxyphenyl Moiety in Drug Design

The methoxy group (-OCH₃) is one of the most common substituents found in approved drugs and natural products.[1] Its inclusion is not arbitrary; medicinal chemists leverage its unique properties to fine-tune a molecule's profile:

-

Metabolic Stability: The methyl group of the ether is generally more resistant to metabolic oxidation compared to a free hydroxyl group.

-

Lipophilicity and Solubility: The methoxy group increases lipophilicity compared to a hydroxyl group, which can enhance membrane permeability. However, the oxygen atom can still act as a hydrogen bond acceptor, maintaining a degree of aqueous solubility.

-

Conformational Control: The methoxy group can influence the preferred conformation of the phenyl ring and adjacent side chains, which can be critical for precise binding to a biological target.

-

Target Interactions: The oxygen atom can serve as a crucial hydrogen bond acceptor in a ligand-receptor binding pocket.

The 3-methoxy (or meta) substitution pattern is particularly significant, appearing in numerous compounds across different therapeutic areas. The strategic placement of this group on the phenyl ring allows for specific vectoral projection into binding sites, influencing potency and selectivity.

Synthesis, Properties, and Handling

Synthesis via the Pinner Reaction

The most direct route to Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.

Caption: General workflow for the Pinner synthesis of the title compound.

Experimental Protocol: Synthesis of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride

This protocol is adapted from established procedures for similar imidate hydrochlorides.[4][5]

-

Setup: Equip a three-necked, flame-dried, round-bottomed flask with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a thermometer, and a drying tube connected to a gas scrubber (e.g., containing mineral oil or a base trap). Maintain the system under a dry, inert atmosphere (e.g., Argon or Nitrogen).

-

Reagents: To the flask, add anhydrous diethyl ether (or dichloromethane) followed by 3-methoxyphenylacetonitrile (1.0 eq.) and anhydrous ethanol (1.1 eq.).

-

Reaction: Cool the stirred solution to 0°C using an ice bath. Bubble dry hydrogen chloride gas through the solution at a moderate rate, ensuring the internal temperature does not exceed 5°C.

-

Monitoring: The reaction progress can be monitored by the precipitation of the white solid product. Continue bubbling HCl for 3-5 hours or until the reaction is complete (as determined by TLC or ¹H NMR analysis of a quenched aliquot).

-

Work-up: Once the reaction is complete, stop the HCl flow and seal the flask. Allow the mixture to stand at 0-4°C for 12-24 hours to ensure complete precipitation.

-

Isolation: Collect the precipitated solid by filtration under a blanket of dry nitrogen. Wash the solid with copious amounts of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting white, crystalline solid under high vacuum in a desiccator containing a strong desiccant like phosphorus pentoxide (P₂O₅). The product is hygroscopic and must be handled accordingly.[3]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 125532-68-5 | [6] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [6] |

| Molecular Weight | 229.70 g/mol | [6] |

| Appearance | White to off-white solid | N/A |

| Purity | ≥98% (typical) | [6] |

| Storage | Sealed in dry, 2-8°C | [6] |

Critical Handling and Storage Procedures

Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is highly sensitive to moisture.[3] Exposure to atmospheric humidity will lead to rapid hydrolysis, first to the corresponding ester and ammonium chloride, and subsequently to the carboxylic acid. Therefore, it is imperative to:

-

Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).

-

Use a glove box or glove bag for weighing and transferring the material.

-

Use anhydrous solvents and reagents in all subsequent reactions.

Core Applications in Synthetic Chemistry

The primary utility of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is as a versatile intermediate. Its applications stem directly from the predictable reactivity of the imidate functional group.

Synthesis of 2-(3-methoxyphenyl)acetamidines

The reaction of the imidate with primary or secondary amines is a high-yielding and straightforward method for the synthesis of N-substituted amidines. These products are valuable in medicinal chemistry as they are often isosteres of ureas and amides and can form strong salt-bridge interactions with carboxylate residues in enzyme active sites.

Caption: Workflow for the synthesis of amidines from the title imidate.

Experimental Protocol: General Synthesis of an N-Aryl Amidine

-

Setup: In a flame-dried flask under an inert atmosphere, suspend Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (1.0 eq.) in anhydrous dichloromethane or acetonitrile.

-

Amine Addition: Add the desired primary amine (e.g., aniline, 1.0 eq.) to the suspension.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS or TLC. For less reactive amines, gentle heating (40-50°C) may be required.

-

Work-up: Upon completion, the reaction mixture may be filtered to remove any precipitated amine hydrochloride. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude amidine can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis of Heterocyclic Scaffolds

Imidates are powerful reagents for constructing five-membered heterocycles. By reacting with bifunctional nucleophiles, they can readily form rings that are central to many pharmaceutical agents.

Example Application: Synthesis of 2-(3-methoxybenzyl)-oxazoles

Oxazoles are a class of heterocycles found in numerous natural products with diverse biological activities. The title imidate can react with α-amino ketones or α-amino esters to generate substituted oxazoles.

Caption: Conceptual workflow for the synthesis of a substituted oxazole.

Rationale for Experimental Choices:

The synthesis of an oxazole from an imidate and an amino ester is a multi-step process often performed in one pot.[3]

-

Condensation: The initial reaction forms an intermediate N-acylamino ester. The use of a base like triethylamine is crucial to neutralize the hydrochloride salts of both starting materials, allowing the free bases to react.

-

Cyclization/Dehydration: The intermediate must then be cyclized and dehydrated to form the aromatic oxazole ring. This is typically achieved with a dehydrating agent. The choice of agent depends on the stability of the substrates.

This approach provides a modular route to a library of substituted oxazoles by varying the imidate and the α-amino ester component, making it a powerful tool in discovery chemistry.

Conclusion and Future Outlook

Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is a classic example of a reagent whose value is defined by its potential. While specific, large-scale industrial applications are not widely documented, its utility for research scientists and drug development professionals is clear. It serves as a reliable and versatile precursor for introducing the 2-(3-methoxyphenyl)acetamidine and 2-(3-methoxybenzyl) fragments into more complex molecular architectures.

The key strengths of this reagent are:

-

Predictable Reactivity: The imidate hydrochloride undergoes clean and efficient transformations into amidines and serves as a key component in heterocycle synthesis.

-

Strategic Moiety: It incorporates the medicinally relevant 3-methoxyphenyl group, a common feature in successful therapeutics.

-

Accessibility: Its synthesis via the Pinner reaction is straightforward and scalable.

Future applications will likely focus on its use in diversity-oriented synthesis for the creation of compound libraries for high-throughput screening. As medicinal chemistry continues to explore novel chemical space, the demand for versatile and strategically functionalized building blocks like Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride will undoubtedly persist.

References

-

Organic Syntheses. (n.d.). 4-methoxycarbonyl-2-methyl-1,3-oxazole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-Phenylacetamidine from aniline and 2,2,2-trichloroethyl acetimidate. Retrieved from [Link]

-

PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

- Google Patents. (2015). Method for preparing compound with benzimidazole structure.

-

MDPI. (2022). Synthesis of N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-[2-(3-methoxyphenyl)-ethyl]cyclohexane-acetamide. Retrieved from [Link]

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl acetimidate 97 2208-07-3 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ethyl acetimidate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemscene.com [chemscene.com]

Thermodynamic Properties and Kinetics of Ethyl Acetimidate Hydrochloride Derivatives: A Technical Guide

Executive Summary

Ethyl acetimidate hydrochloride (EAHCl) and its structural derivatives are highly reactive imidate salts that serve as foundational building blocks in bioconjugation, heterocyclic synthesis, and the development of advanced energetic materials. This whitepaper provides an in-depth analysis of the thermodynamic properties of EAHCl, focusing on the kinetic competition between hydrolysis and amidination, its enthalpy of formation, and its application in synthesizing highly thermostable planar tricyclic compounds.

Thermodynamic Stability and Reaction Kinetics

The Kinetic Competition: Hydrolysis vs. Amidination

The core thermodynamic challenge when handling EAHCl lies in managing the competing reaction pathways of hydrolysis (reaction with ambient moisture) and amidination (reaction with target amines). Kinetic analyses of acetimidate hydrochlorides reveal an 1

1[1]. In contrast, the activation energy for amidination is significantly lower, ranging from 45–55 kJ/mol[1].This energetic differential establishes a strict1[1]. Because the amidination pathway has a lower activation barrier, maintaining an alkaline environment ensures that the target primary amines remain unprotonated and highly nucleophilic, effectively outcompeting the moisture-driven hydrolysis pathway.

Proton Exchange and Stereoisomeric Stability

The stability of EAHCl in solution is heavily influenced by rapid proton exchange mechanisms. NMR saturation-transfer studies on ethyl acetimidate in strong acid environments demonstrate that2, with water acting as the primary base[2]. The specific exchange rates are dictated by the thermodynamic stabilities of the stereoisomeric imidate esters[2]. Exposure to water inevitably leads to the rapid decomposition of the imidate into ethyl acetate and ammonium chloride, severely degrading the reagent's efficacy[3].

Computational Thermodynamics in Catalysis

When EAHCl is utilized as a substrate in complex synthetic pathways—such as synergistic Cu/Ag dual regioselective cyclization—its thermodynamic viability is critical. Density functional theory (DFT) calculations, utilizing4, confirm the stability of the electronic structures for all reaction intermediates derived from EAHCl[4].

Caption: Reaction pathways of EAHCl showing the thermodynamic preference for amidination over hydrolysis.

Energetic Derivatives and Enthalpy of Formation

Beyond bioconjugation, EAHCl is a vital precursor in the synthesis of highly thermostable energetic materials. The condensation of ethyl acetimidate with acetohydrazide yields planar tricyclic structures, such as5[5].

The thermodynamic stability of these derivatives is driven by the introduction of intramolecular hydrogen bonds, which enforce molecular planarity. This structural rigidity significantly boosts the enthalpy of formation (

Quantitative Data Presentation

Table 1: Thermodynamic and Kinetic Parameters of Acetimidate Hydrochlorides

| Parameter | Value | Condition / Notes |

| Activation Energy ( | 45–55 kJ/mol | Thermodynamically favored at pH 8.0–9.0. |

| Activation Energy ( | 65–75 kJ/mol | Competing degradation pathway in aqueous media. |

| Melting Point (Decomposition) | 112–114 °C | Decomposes rapidly without standard melting. |

| Proton Exchange Rate | Base-catalyzed | Highly dependent on stereoisomeric stability. |

Table 2: Energetic Properties of EAHCl-Derived Tricyclic Compounds

| Compound Type | Decomposition Temp ( | Enthalpy of Formation ( | Detonation Velocity ( | Detonation Pressure ( |

| 1,2,4-Triazole Derivatives | > 300 °C | Highly Positive (Enhanced by H-bonds) | 8375 – 8502 m/s | 26.2 – 29.3 GPa |

| TATB (Industry Reference) | ~ 350 °C | -139 kJ/mol | 8179 m/s | 31.5 GPa |

Experimental Protocols

Protocol 1: Anhydrous Synthesis of Ethyl Acetimidate Hydrochloride (Pinner Reaction)

Causality: The classical Pinner reaction requires strict anhydrous conditions because any ambient moisture will immediately trigger the 65–75 kJ/mol hydrolysis pathway, converting the product into ethyl acetate and ammonium chloride[3].

-

Preparation: Dissolve 1.0 equivalent of anhydrous acetonitrile in 1.1 equivalents of absolute ethanol.

-

Acidification: Cool the reaction vessel to 0–5 °C using an ice-salt bath. Causality: The protonation of the nitrile to form the nitrilium ion is 6; maintaining low temperatures prevents thermal degradation[6].

-

Gas Introduction: Slowly bubble anhydrous HCl gas through the solution for 4–5 hours until saturation is achieved.

-

Crystallization: Seal the vessel and store at 0 °C for 24–48 hours to allow complete precipitation of the EAHCl salt.

-

Isolation: Filter the white crystalline solid under a dry nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under high vacuum.

-

Self-Validation System: Analyze the product via

H NMR (DMSO-

Protocol 2: Protein Amidination via EAHCl

Causality: Amidination is performed at a basic pH to ensure the

-

Buffer Preparation: Dissolve the target protein in 0.1 M sodium borate buffer, adjusted to pH 8.5.

-

Reagent Addition: Add a 10-fold molar excess of freshly synthesized EAHCl directly to the protein solution.

-

Incubation: Stir the reaction gently at room temperature for 1 hour.

-

Quenching: Quench the unreacted EAHCl by adding a primary amine buffer (e.g., 50 mM Tris-HCl, pH 8.0) and incubating for an additional 15 minutes.

-

Self-Validation System: Purify the protein via size-exclusion chromatography and analyze using MALDI-TOF Mass Spectrometry. A mass shift of exactly +41 Da per modified lysine residue validates successful amidination without off-target hydrolysis adducts.

Caption: Step-by-step workflow for the synthesis, isolation, and application of EAHCl.

References

1.[1] Smolecule. "Buy Methyl acetimidate hydrochloride | 14777-27-6". 2.[4] ACS Publications. "Synergistic Cu/Ag Dual Regioselective Cyclization Catalysis to Access Functionalized 3-Amido and 3-Indolyl Phthalides". 3.[2] Canadian Science Publishing. "Nuclear magnetic resonance studies of proton exchange in imidate esters and amides in strong acid". 4.[5] MDPI. "Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials". 5.[6] Organic Syntheses. "Preparation of Acetamidines". 6.[3] ACS Publications. "Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride".

Sources

Methodological & Application

using Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride for amidine synthesis

Application Note: High-Efficiency Synthesis of 3-Methoxyphenyl-Substituted Amidines

Executive Summary

This guide details the application of Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (CAS: 125532-68-5) as a versatile electrophilic building block. While amidines are classically synthesized via direct nitrile activation, the use of a pre-isolated imidate hydrochloride (Pinner salt) offers superior regiocontrol, milder reaction conditions, and higher yields, particularly for substrates containing sensitive functional groups.

The 3-methoxyphenyl moiety is a "privileged structure" in medicinal chemistry, appearing frequently in:

-

Opioid Receptor Ligands: Analogs of tapentadol and tramadol.

-

Serine Protease Inhibitors: The amidine function mimics the arginine side chain, critical for binding in the S1 pocket of enzymes like thrombin and trypsin.

-

CNS Active Agents: Where the methoxy group modulates lipophilicity and metabolic stability.

Chemical Foundation & Handling[1]

Compound Profile

| Property | Specification |

| Chemical Name | Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride |

| CAS Number | 125532-68-5 |

| Molecular Formula | C₁₁H₁₅NO₂ · HCl |

| Molecular Weight | 229.70 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Storage | -20°C, under Argon/Nitrogen (Strictly Anhydrous) |

Mechanistic Insight

The imidate salt acts as an activated ester surrogate. The protonated nitrogen renders the imidate carbon highly electrophilic, facilitating attack by amines. Unlike nitriles, which often require high heat or Lewis acids to react with amines, this imidate reacts readily at ambient temperatures.

Critical Stability Warning: Pinner salts are thermodynamically unstable relative to their hydrolysis products.

-

In presence of water: Hydrolyzes to the ester (Ethyl (3-methoxyphenyl)acetate).

-

At high heat (>100°C): Can rearrange to the N-ethyl amide (Chapman-like rearrangement).

Experimental Protocols

Protocol A: General Synthesis of N-Substituted Amidines

Target Application: Synthesis of linear pharmacophores for enzyme inhibition.

Reagents:

-

Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (1.0 equiv)

-

Primary or Secondary Amine (1.1 – 1.5 equiv)

-

Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)[1]

-

Base (Optional): Triethylamine (Et₃N) – Only required if the amine is supplied as a salt.

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with nitrogen. The imidate salt is extremely hygroscopic; weigh it quickly or in a glovebox.

-

Dissolution: Suspend the Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (1.0 equiv) in anhydrous EtOH (0.5 M concentration).

-

Note: The salt may not fully dissolve initially. Do not heat to dissolve.

-

-

Amine Addition: Add the amine (1.2 equiv) dropwise at 0°C.

-

Mechanistic Note: Slight excess amine drives the equilibrium by consuming the HCl released (forming amine·HCl) or pushing the leaving group (ethanol) removal.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.

-

Monitoring: Monitor by TLC or LC-MS. The disappearance of the imidate peak and appearance of the amidine (M+H) is diagnostic.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove solvent and the ethanol byproduct.

-

Purification (Precipitation): Triturate the residue with cold diethyl ether or MTBE. The amidine hydrochloride product often precipitates as a white solid. Filter and dry.[2]

-

Purification (Free Base): If the salt is an oil, dissolve in DCM, wash with sat. NaHCO₃ (to free the base), dry over Na₂SO₄, and evaporate.

-

Protocol B: Cyclization to Benzimidazoles

Target Application: Synthesis of heterocyclic cores for kinase inhibitors.

Reagents:

-

Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (1.0 equiv)

-

1,2-Phenylenediamine (substituted or unsubstituted) (1.0 equiv)

-

Solvent: Anhydrous Methanol[1]

Procedure:

-

Dissolve the imidate salt and 1,2-phenylenediamine in anhydrous methanol.

-

Stir at room temperature for 4 hours (forms the intermediate amidine).

-

Heat to reflux (65°C) for 6–12 hours to effect cyclization (elimination of ammonia/amine).

-

Cool and concentrate. Recrystallize from EtOH/Water.

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the transformation from the Pinner salt to the final amidine, highlighting the critical tetrahedral intermediate.[1]

Caption: Nucleophilic substitution mechanism converting Ethyl 2-(3-methoxyphenyl)acetimidate HCl to Amidine.

Figure 2: Experimental Decision Tree

A logic flow for optimizing reaction conditions based on amine sterics and basicity.

Caption: Optimization logic for reacting sterically diverse amines with Pinner salts.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Ester Formation | Moisture contamination. | Ensure solvent is anhydrous (<0.05% water). Dry glassware thoroughly. |

| Starting Material Remains | Low amine nucleophilicity. | Add mild base (DIPEA, 1.0 eq) to buffer HCl; gently heat to 40°C. |

| Sticky Gum Product | Trapped solvent/impurities. | Triturate with diethyl ether or MTBE. Sonicate to induce crystallization. |

| Amide Byproduct | Thermal rearrangement. | Do not exceed 60°C. If heating is required, ensure strictly anhydrous conditions. |

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.

-

Caron, S., et al. (2010).[3] "Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines." The Journal of Organic Chemistry, 75(3), 945–947. Link

- Dunn, P. J. (2011). "Amidines and Guanidines in Medicinal Chemistry." in Comprehensive Medicinal Chemistry II. Elsevier. (Context on pharmacophore utility).

- Lange, U., et al. (2013). "Recent Advances in the Synthesis of Amidines and their Application in the Synthesis of Heterocycles." Current Organic Chemistry, 17(18).

-

BenchChem. (2025).[1][4] "Technical Guide to the Pinner Reaction." Link (General protocol validation).

Sources

Pinner synthesis reaction conditions for 3-methoxyphenyl derivatives

Abstract & Strategic Value

The Pinner synthesis remains the gold standard for converting sterically or electronically sensitive nitriles into imidates, amidines, and orthoesters under non-oxidative, acid-catalyzed conditions. This guide focuses specifically on 3-methoxybenzonitrile , a ubiquitous scaffold in drug discovery (e.g., precursors for serotonin antagonists and vascular targeting agents).

While the 3-methoxy group is often considered electron-donating, its position at the meta site results in a net electron-withdrawing effect (

Mechanistic Insight & Causality

Understanding the electronic influence of the 3-methoxy substituent is critical for reaction control.

-

Electronic Effect: The methoxy group at the C3 position exerts an inductive electron-withdrawing effect (-I) that dominates over its resonance donating effect (+R), which is geometrically decoupled from the reaction center.

-

Impact on Reactivity:

-

Protonation (Step 1): The nitrile nitrogen is slightly less basic than in benzonitrile, requiring a high concentration of anhydrous HCl to drive the equilibrium toward the nitrilium ion (

). -

Nucleophilic Attack (Step 2): The slightly electron-deficient carbon is activated for nucleophilic attack by the alcohol.

-

-

Thermodynamic Trap: The resulting imidate hydrochloride is highly hygroscopic. In the presence of trace water, the equilibrium collapses irreversibly to the thermodynamically stable 3-methoxybenzamide , a "dead-end" impurity.

Visualization: Pinner Mechanism for 3-Methoxybenzonitrile

Caption: Mechanistic flow highlighting the critical path to the Pinner Salt and the moisture-induced failure mode.

Protocol 1: Synthesis of Ethyl 3-Methoxybenzimidate Hydrochloride

Target Intermediate: This salt is the branching point for all subsequent derivatives.

Reagents & Equipment[3][6][7][8][9][10]

-

Substrate: 3-Methoxybenzonitrile (1.0 equiv).

-

Solvent: Absolute Ethanol (anhydrous, <50 ppm water).

-

Acid Source: Anhydrous HCl gas (generated in situ or via cylinder).[1]

-

Vessel: Flame-dried 3-neck round bottom flask with drying tube (CaCl₂ or Drierite).

Step-by-Step Methodology

-

Preparation of Anhydrous HCl (In-Situ Method):

-

Why: Commercial HCl/EtOH solutions degrade over time.[2] Generating fresh HCl ensures maximum concentration.

-

Procedure: In a separate flask, dropwise add Acetyl Chloride (1.1 equiv relative to EtOH volume) to absolute Ethanol at 0°C. Stir for 30 mins. This generates anhydrous HCl and Ethyl Acetate (inert byproduct).

-

Alternative: Bubble dry HCl gas from a cylinder through a H₂SO₄ trap into the reaction flask.

-

-

Reaction Setup:

-

Dissolve 3-Methoxybenzonitrile (10 g, 75 mmol) in the HCl-saturated Ethanol (30 mL) at 0°C.

-

Crucial: The molar ratio of HCl:Nitrile should be at least 1.2:1, preferably saturated.

-

-

Incubation:

-

Seal the vessel tightly (parafilm/stopper) and place in a refrigerator or cold room at 0–4°C.

-

Duration: 24–48 hours.

-

Monitoring: Do not open frequently. Look for the formation of a heavy white precipitate or solidification of the mixture.

-

-

Workup (The "Dry" Filtration):

-

Add 100 mL of anhydrous Diethyl Ether to the reaction mixture to force complete precipitation.

-

Filter rapidly under a blanket of dry nitrogen or argon. The salt is extremely hygroscopic .

-

Wash the cake 3x with anhydrous Ether.

-

Storage: Dry in a vacuum desiccator over P₂O₅ or KOH pellets.

-

Yield Expectation: 85–92% Appearance: White crystalline solid.

Protocol 2: Conversion to 3-Methoxybenzamidine Hydrochloride

Application: Common pharmacophore in serine protease inhibitors.

Methodology

-

Ammonolysis:

-

Prepare a saturated solution of Ammonia in Ethanol (approx. 7N NH₃/EtOH) at 0°C.

-

Add the isolated Ethyl 3-Methoxybenzimidate Hydrochloride (from Protocol 1) portion-wise to the ammonia solution.

-

Stoichiometry: Use large excess of NH₃ (4–5 equiv) to drive the equilibrium.

-

-

Reaction:

-

Stir at room temperature for 12–16 hours.

-

The mixture will initially dissolve, followed by the precipitation of Ammonium Chloride (byproduct).

-

-

Purification:

Yield Expectation: 75–85%

Protocol 3: Conversion to Methyl 3-Methoxybenzoate

Application: Esterification of acid-sensitive nitriles.

Methodology

-

Hydrolysis:

-

Dissolve the Ethyl 3-Methoxybenzimidate Hydrochloride in water (10 mL per gram of salt).

-

Stir at room temperature for 1 hour. The solution will become acidic.[5]

-

-

Isolation:

-

The ester may oil out. Extract with Dichloromethane (DCM) or Ethyl Acetate.

-

Wash organic layer with NaHCO₃ (sat.) to remove any traces of acid.

-

Dry over MgSO₄ and concentrate.

-

Yield Expectation: >90%

Troubleshooting & Optimization

Common failure modes and their scientific resolutions.

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield | No precipitate after 48h. | Insufficient HCl concentration or wet solvent.[2] | Re-saturate with HCl gas at 0°C. Ensure EtOH is distilled over Mg/I₂. |

| Oiling Out | Product forms a sticky gum instead of crystals. | Impurities or temperature too high. | Triturate the oil with anhydrous Ether/Hexane (1:1) and scratch the flask wall to induce nucleation. Keep at -20°C. |

| Amide Formation | Product has MP ~167°C (Amide) instead of salt. | Moisture ingress during reaction or filtration. | Use a Schlenk line. Switch to CPME (Cyclopentyl Methyl Ether) as a hydrophobic co-solvent to repel water. |

Workflow Visualization

Caption: Operational workflow for the divergent synthesis of amidines and esters.

References

-

Pinner, A., & Klein, F. (1877).[6][1][7] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[8]

- Decroix, B., et al. (1982). Synthesis of amidines from nitriles via Pinner reaction. Journal of Chemical Research.

-

Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[8] A Convenient Route to Imidates. Journal of Organic Chemistry, 26(2), 412–418.

- Hunter, M. J., & Ludwig, M. L. (1962). Amidine Intermediates. Journal of the American Chemical Society, 84(18), 3491–3504.

-

Watson, A. J., et al. (2009). Improved Pinner Reaction with CPME as a Solvent. Organic Process Research & Development.

Sources

- 1. Quick Methods for Generating HCl Gas in the Lab - Oreate AI Blog [oreateai.com]

- 2. How to quickly prepare HCl gas in a synthesis laboratory? - SINOCHEM [sinocheme.com]

- 3. Method for synthesizing methoxamine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

Application Note: Solvent Selection and Reaction Protocols for Ethyl 2-(3-methoxyphenyl)acetimidate Hydrochloride

Introduction and Chemical Context

Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride is a highly reactive Pinner salt (imidate hydrochloride). It serves as a versatile electrophilic intermediate for the synthesis of amidines, esters, and nitrogen-containing heterocycles. Because the imidate carbon is highly activated by the protonated imine moiety, the compound is exceptionally sensitive to moisture and nucleophilic attack. Consequently, solvent selection is not merely a matter of solubility; it is the primary determinant of the reaction trajectory, suppressing side reactions and maximizing target yield.

Mechanistic Causality in Solvent Selection

The fundamental challenge in handling imidate hydrochlorides lies in balancing their electrophilic reactivity with their thermodynamic instability.

-

The Threat of Solvolysis: Imidate hydrochlorides are prone to irreversible hydrolysis in the presence of water, yielding ethyl 2-(3-methoxyphenyl)acetate. Therefore, reactions must be conducted in strictly anhydrous solvents.

-

Protic vs. Aprotic Environments: While anhydrous ethanol is the native solvent for the formation of this specific ethyl imidate via the classical Pinner reaction, utilizing it for downstream amine couplings can lead to competitive transesterification or solvolysis, especially if the target amine is sterically hindered. Aprotic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) are preferred for amidine synthesis because they dissolve the neutralized intermediate without participating in the reaction .

-

The CPME Advantage: Cyclopentyl methyl ether (CPME) has emerged as an exceptional green solvent for Pinner reactions and subsequent manipulations. CPME's extremely low water solubility limits hydrolytic degradation, and its aprotic nature prevents unwanted nucleophilic side reactions. Furthermore, imidate hydrochlorides typically precipitate directly out of CPME, allowing for isolation via simple filtration rather than complex, moisture-sensitive aqueous workups .

Quantitative Solvent Comparison

The following table summarizes the physicochemical properties of common solvents and their mechanistic impact on Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride.

| Solvent | Dielectric Constant (ε) | Imidate Salt Solubility | Risk of Solvolysis | Recommended Application |

| Ethanol (Anhydrous) | 24.5 | High | Moderate (High if heated) | Native Pinner synthesis; unhindered amine couplings. |

| Dichloromethane (DCM) | 8.9 | Low (High for free-base) | Very Low | Amidine synthesis; free-basing operations. |

| Acetonitrile (MeCN) | 37.5 | Moderate | Low | Heterocycle formation; polar nucleophile couplings. |

| CPME | 4.76 | Very Low | Very Low | Direct precipitation of Pinner salts; thermal couplings. |

| Water / Aq. Buffer | 80.1 | High | Critical (Hydrolysis) | Intentional esterification only. |

Logical Workflow for Solvent Selection

Logical workflow for solvent selection based on downstream imidate reactions.

Experimental Protocols

Protocol A: Amidine Synthesis via Free-Basing in Anhydrous DCM

Objective: Convert Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride to an amidine using a primary amine while strictly suppressing hydrolytic degradation .

Causality & Self-Validation: The imidate hydrochloride salt is largely insoluble in DCM. However, upon neutralization with a mild base like Triethylamine (TEA), the liberated free-base imidate dissolves. This visual transition (from a cloudy suspension to a clear solution) acts as a self-validating metric for the successful free-basing step. DCM provides a strictly aprotic environment, ensuring the introduced amine is the sole nucleophile attacking the imidate carbon.

Step-by-Step Methodology:

-

Preparation: Purge a flame-dried, round-bottom flask with Argon. Add Ethyl 2-(3-methoxyphenyl)acetimidate hydrochloride (1.0 eq) and suspend it in anhydrous DCM (10 mL/mmol).

-

Free-basing: Cool the suspension to 0 °C using an ice bath. Add Triethylamine (1.1 eq) dropwise. Validation Check: Observe the cloudy suspension transition to a clear or slightly hazy solution, confirming the generation of the free imidate.

-

Coupling: Dissolve the target primary amine (1.1 eq) in 2 mL of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the reaction progress by TLC (eluent: 5–10% MeOH in DCM). The disappearance of the highly UV-active imidate starting material confirms reaction completion.

-

Workup: Wash the organic layer with saturated aqueous NaHCO₃ to remove the TEA·HCl byproduct. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amidine.